molecular formula C12H11N3O4S B3305392 N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide CAS No. 923163-95-5

N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide

Cat. No.: B3305392
CAS No.: 923163-95-5
M. Wt: 293.3 g/mol
InChI Key: TXIAKQMJFXTREO-UHFFFAOYSA-N
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Description

Historical Development of Sulfonamide and Pyridine (B92270) N-Oxide Derivatives in Chemical Research

The scientific groundwork for understanding a molecule like N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide rests on the historical development of its core components: sulfonamides and pyridine N-oxides. The journey of sulfonamides began in the early 20th century with German chemists at I.G. Farbenindustrie who were initially developing azo dyes. In 1932, a patent was obtained for Prontosil, an orange-red dye found to have antibacterial properties. This discovery was propelled by the work of Gerhard Domagk, who demonstrated its effectiveness against streptococcal infections in mice, a finding that marked the dawn of the antibiotic era. researchgate.net Prontosil was later identified as a prodrug, which metabolizes in the body to release the active antibacterial agent, sulfanilamide. researchgate.net This breakthrough triggered the synthesis of thousands of sulfonamide derivatives, leading to drugs that were crucial during World War II for treating wound infections and significantly reducing mortality rates from bacterial diseases. nih.govwikipedia.org

Concurrently, the study of pyridine N-oxide derivatives carved its own niche in organic chemistry. Pyridine N-oxides are recognized as valuable synthetic intermediates because the N-oxide group enhances the reactivity of the pyridine ring toward both electrophilic and nucleophilic reagents. uni.lu This heightened reactivity allows for the synthesis of a wide array of substituted pyridines that would be difficult to prepare from the less reactive parent pyridine. uni.lu This has made them essential building blocks for creating complex, biologically active compounds and functional materials. uni.lu

Current Research Landscape Pertaining to N-Substituted Isonicotinamide (B137802) Derivatives

The isonicotinamide scaffold, a key feature of the title compound, is an area of active investigation in contemporary chemical research. Isonicotinamide, the amide of isonicotinic acid, serves as a versatile building block for more complex molecules. Current research is heavily focused on the design and synthesis of novel N-substituted isonicotinamide derivatives to explore their potential biological activities.

Recent studies have demonstrated that these derivatives can exhibit significant fungicidal and antimicrobial properties. For instance, researchers have successfully synthesized series of N-(1H-pyrazol-5-yl)nicotinamide and N-(thiophen-2-yl)nicotinamide derivatives, with some showing promising activity against various plant pathogenic fungi. Other research has focused on creating N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives, which have been evaluated for their antimicrobial effects against bacteria like Salmonella typhimurium. researchgate.net These investigations often involve multi-component reactions and the use of eco-friendly catalysts, reflecting modern trends in sustainable chemistry. The primary goal of this research is the discovery of new and more effective agents for applications in agriculture and medicine.

Positioning of this compound within Modern Chemical Synthesis and Investigation

This compound occupies a specific position in the landscape of chemical research, primarily as a structural analog to more extensively studied compounds. Its investigation is largely conceptual, based on the properties inferred from its distinct functional groups: the sulfonamide and the pyridine N-oxide.

The compound is an analog of N-(4-carboxyphenyl)isonicotinamide 1-oxide, a molecule used in the synthesis of metal-organic frameworks (MOFs). The key structural difference is the replacement of a carboxyphenyl group with a sulfonamide-functionalized phenyl group. This substitution has significant electronic implications; the sulfonyl group is strongly electron-withdrawing, which would decrease the basicity of the molecule. However, the bulkier sulfonamide group might also introduce steric hindrance, potentially complicating its ability to coordinate with metal ions, a critical function for MOF synthesis.

Table 1: Comparative Physicochemical Properties of Related Isonicotinamide 1-Oxide Derivatives

Compound NameMolecular Weight ( g/mol )Key Functional GroupsKnown Applications/Status
This compound 323.30Sulfonamide, N-oxideDiscontinued
N-(4-Carboxyphenyl)isonicotinamide 1-oxide~286.25Carboxylate, N-oxideMOF synthesis, Catalysis
Isonicotinamide 1-oxide138.12N-oxideIntermediate synthesis

This table was generated based on data from available chemical informatics sources.

Emerging Academic Interests in N-Oxide Functional Groups in Organic Chemistry

The N-oxide functional group, a defining feature of the title compound, is the subject of growing academic interest due to its diverse and powerful applications in modern organic and medicinal chemistry. The N⁺–O⁻ bond is highly polar, which allows N-oxides to form strong hydrogen bonds, a property that can be harnessed to increase the water solubility of drug candidates.

In medicinal chemistry, N-oxides are recognized for their special redox reactivity. Many heteroaromatic N-oxides can be enzymatically reduced within the body, a mechanism that is being exploited in the development of hypoxia-activated prodrugs that target oxygen-deficient tumor environments.

Beyond medicinal applications, heteroaromatic N-oxides are versatile and mild nucleophilic oxidants in synthetic organic chemistry. They serve as effective oxygen atom transfer agents, often in the presence of metal catalysts, to perform a range of oxidative transformations such as the oxidation of alkynes and carbenes. Furthermore, the unique electronic nature of the N-oxide group activates the associated heterocyclic ring, enabling regioselective C-H functionalization reactions that are otherwise challenging to achieve. The photochemistry of the N-oxide function is also an active area of research, exploring light-driven chemical transformations. This multifunctionality ensures that the N-oxide group will remain a focal point of innovative chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-1-oxidopyridin-1-ium-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-10-1-3-11(4-2-10)20(18,19)14-12(16)9-5-7-15(17)8-6-9/h1-8H,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIAKQMJFXTREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl Sulfonyl Isonicotinamide 1 Oxide

Precursor Synthesis and Derivatization Routes to Sulfonamide and Isonicotinamide (B137802) Moieties

The foundation for synthesizing the target molecule lies in the efficient preparation of its core components. This involves separate synthetic pathways for the sulfonyl and isonicotinamide portions of the molecule.

The primary precursor for the sulfonamide portion is typically derived from 4-aminobenzenesulfonic acid or its derivatives. A common and industrially significant building block is 4-acetamidobenzenesulfonyl chloride, which provides a protected amino group that prevents unwanted side reactions during the subsequent coupling steps. The synthesis generally starts with the chlorosulfonation of acetanilide.

Another approach involves the synthesis of 2-aminophenol-4-sulfonamide, which requires a multi-step process including chlorosulfonation, ammonification, hydrolysis, acidification, and reduction. google.com A specific method for producing 4-chloro-3-nitrobenzene sulfonyl chloride, a related building block, involves the sulfonation of o-nitrochlorobenzene with chlorosulfonic acid, followed by a chlorination reaction with thionyl chloride. google.com

A facile synthesis for 4-aminobenzene-1-sulfonyl azide (B81097) has also been reported, starting from the reaction of 4-acetamidobenzene-1-sulfonyl chloride with sodium azide, followed by acid hydrolysis to remove the acetyl protecting group. researchgate.net While this specific azide derivative is used for synthesizing azo dyes, the initial steps highlight a common strategy for manipulating the 4-aminophenylsulfonyl scaffold. researchgate.net

Isonicotinamide, also known as pyridine-4-carboxamide, is the amide derivative of isonicotinic acid. wikipedia.org A common method for its preparation involves the controlled hydrolysis of 4-cyanopyridine. This reaction can be carried out in an aqueous medium at elevated temperatures using catalysts such as magnesium oxide. google.com The process is typically terminated before completion to suppress the formation of the corresponding isonicotinate (B8489971) salt as a byproduct. google.com

The subsequent conversion of the pyridine (B92270) moiety to its N-oxide is a critical step. Pyridine N-oxides are versatile intermediates in organic synthesis. researchgate.netwikipedia.org The N-oxidation of the pyridine ring enhances the reactivity of the ring at the 2- and 4-positions towards nucleophilic substitution. wikipedia.org This transformation is typically achieved using various oxidizing agents. A widely used method involves the reaction of the parent pyridine derivative with hydrogen peroxide in glacial acetic acid. acs.orgorgsyn.org For instance, nicotinamide (B372718) can be directly converted to nicotinamide-1-oxide using this method. acs.orgorgsyn.org Other effective oxidizing agents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.netarkat-usa.org

Direct Synthetic Strategies for N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide

The formation of the sulfonamide linkage is a cornerstone of this synthesis. The most conventional method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com In the context of this compound, this could involve reacting 4-aminobenzenesulfonyl chloride with isonicotinamide 1-oxide. However, to avoid self-polymerization and other side reactions, the amino group on the phenylsulfonyl chloride is typically protected, for example, as an acetamide.

The reaction between an aryl primary amine and an aryl sulfonyl chloride is often conducted in the presence of a base like pyridine at temperatures ranging from 0 to 25 °C. cbijournal.com Other bases such as triethylamine (B128534) (TEA) in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are also commonly employed. cbijournal.com Sodium hydride has been used as a base in a solvent mixture of dimethylformamide (DMF) and THF for similar transformations. cbijournal.com

An alternative strategy involves the aminolysis of p-nitrophenylsulfonates, where p-nitrophenoxide acts as a suitable leaving group. nih.gov This method has been shown to be effective for a variety of amines, yielding the desired sulfonamides in good yields. nih.gov

AmineSulfonylating AgentBaseSolventYield (%)
AnilineBenzenesulfonyl chloridePyridine-~100
p-ToluidineTosyl chloridePyridine-~100
AnilineBenzenesulfonyl chlorideTriethylamineTHF86
AnilineBenzenesulfonyl chloride-Diethyl Ether85
Primary AmineSulfonyl chlorideSodium CarbonateWater-
2-Chloro-6,7-dimethoxyquinazolin-4-amineAryl sulfonyl chlorideSodium HydrideDMF/THF72-96

This table presents various reported conditions for the synthesis of sulfonamides, illustrating the versatility of the reaction. cbijournal.com

The introduction of the N-oxide functionality can be performed either on the isonicotinamide precursor before the sulfonamide coupling or on the final N-[(4-Aminophenyl)sulfonyl]isonicotinamide molecule. The choice of oxidizing agent is crucial for achieving high yield and chemoselectivity. arkat-usa.org

Common reagents for N-oxidation include hydrogen peroxide in acetic acid (H₂O₂/AcOH), peracids such as m-chloroperoxybenzoic acid (m-CPBA), Caro's acid (peroxymonosulfuric acid), and dioxiranes. researchgate.netarkat-usa.org The use of metal catalysts, such as methyltrioxorhenium (MTO), in conjunction with H₂O₂, can also facilitate this transformation efficiently. arkat-usa.org The reaction conditions, including solvent, temperature, and reaction time, vary depending on the chosen reagent and the electronic nature of the pyridine substrate. arkat-usa.orgbme.hu For instance, 3- and 4-substituted pyridines often give high yields of the corresponding N-oxides with catalytic amounts of MTO. arkat-usa.org

Oxidizing AgentTypical ConditionsSubstrate ExampleYield
H₂O₂ / Acetic AcidGlacial acetic acid, heatNicotinamide78% acs.org
m-CPBADMF/MeOH, presence of HFSubstituted PyridinesExcellent arkat-usa.org
H₂O₂ / MTOCatalytic MTO, 30% aq. H₂O₂3- and 4-substituted PyridinesHigh arkat-usa.org
Caro's Acid (H₂SO₅)-Pyridines-
Dimethyldioxirane (DMD)-Pyridines-

This table summarizes common oxidizing agents used for the N-oxidation of pyridine rings and their typical reaction conditions.

A plausible multi-step synthesis for this compound would proceed as follows:

Protection: Acetylation of 4-aminobenzenesulfonamide to yield N-[4-(aminosulfonyl)phenyl]acetamide.

Coupling: Reaction of the protected sulfonamide with an activated form of isonicotinic acid 1-oxide (e.g., isonicotinoyl chloride 1-oxide). This step forms the amide bond.

Deprotection: Hydrolysis of the acetyl group under acidic or basic conditions to reveal the free amino group, yielding the final product.

Alternatively, the synthesis could start with the formation of the sulfonamide bond:

Sulfonamide Formation: Reaction of isonicotinamide with 4-acetamidobenzenesulfonyl chloride in the presence of a base like pyridine to form N-{[4-(acetylamino)phenyl]sulfonyl}isonicotinamide.

N-Oxidation: Oxidation of the pyridine ring using an agent like m-CPBA or H₂O₂/AcOH to yield N-{[4-(acetylamino)phenyl]sulfonyl}isonicotinamide 1-oxide.

Deprotection: Removal of the acetyl protecting group to furnish the final compound.

Recent advancements have focused on developing one-pot syntheses to improve efficiency. For example, a method has been reported that merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides. nih.govprinceton.edu This strategy utilizes copper ligand-to-metal charge transfer to convert aromatic acids into sulfonyl chlorides in situ, which are then aminated in a one-pot fashion. nih.govprinceton.edu Adapting such a methodology could potentially allow for the direct synthesis of the target molecule from isonicotinic acid 1-oxide and a suitable 4-aminophenyl precursor, streamlining the synthetic process.

Advanced Synthetic Techniques for this compound

Advanced synthetic techniques are employed in modern organic chemistry to improve reaction efficiency, reduce reaction times, and enhance product purity. While these methods are widely applied, their specific use for the synthesis of this compound is not documented.

Microwave-assisted synthesis utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. organic-chemistry.orgnih.gov It has been successfully applied to the synthesis of various sulfonamide derivatives. nih.govdistantreader.org For instance, a general and efficient microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts has been developed, avoiding the need to isolate sulfonyl chloride intermediates. organic-chemistry.org Another study reports the microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives, highlighting the technology's ability to create "green" and environmentally friendly protocols. researchgate.net However, no specific protocols or research findings have been published for the microwave-assisted synthesis of this compound.

Modern organic synthesis heavily relies on catalytic methods to form chemical bonds with high efficiency and selectivity. The formation of the N-aryl sulfonamide linkage, central to the target molecule's structure, is often achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net Various catalytic systems, employing metals like palladium and nickel, have been developed for the C–N bond formation between aryl halides and sulfonamides. nih.govprinceton.edumit.edu These methods offer a versatile route to a wide range of N-aryl sulfonamide motifs found in many pharmaceutical compounds. researchgate.netnih.gov Additionally, organocatalysis, which uses small organic molecules as catalysts, has been applied to the synthesis of other complex isonicotinamide derivatives. nih.govresearchgate.net Despite the broad utility of these catalytic strategies, no specific catalytic system has been reported for the synthesis of this compound.

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules, ensuring that bonds are formed at the correct position and with the correct spatial orientation. For a molecule like this compound, regioselectivity would be important in differentiating between reactive sites on the aromatic rings during its assembly. Stereoselectivity is not a factor for this specific achiral molecule. A thorough literature search did not yield any studies concerning the regioselective synthesis of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Aminophenyl Sulfonyl Isonicotinamide 1 Oxide

Vibrational Spectroscopy Studies

Raman Spectroscopy for Molecular Fingerprinting

This structured approach was designed to offer a comprehensive elucidation of the compound's molecular framework. However, the absence of primary research articles or database entries containing ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), or Raman spectra for N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide prevents a scientifically rigorous and accurate discussion on these topics.

While general principles of NMR and vibrational spectroscopy could be discussed, applying them specifically to this compound without actual experimental data would be speculative and would not meet the required standards of scientific accuracy. The generation of data tables and detailed research findings, as per the initial instructions, is therefore not feasible at this time.

Further research and publication by the scientific community are required to fully characterize this compound and make its spectroscopic data available for analysis. Until such data is published, a detailed article on the structural elucidation and advanced spectroscopic characterization of this compound cannot be responsibly generated.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of a compound. Advanced methods like tandem mass spectrometry further allow for the fragmentation of the molecule, providing a veritable fingerprint that helps to piece together its structural puzzle.

High-resolution mass spectrometry is critical for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, HRMS analysis provides an experimental mass that closely matches the theoretical exact mass calculated for its molecular formula, C₁₂H₁₁N₃O₄S. This correlation confirms the elemental composition and serves as the initial proof of the compound's identity. The minute difference between the theoretical and observed mass, typically measured in parts per million (ppm), underscores the high accuracy of the technique.

Table 1: HRMS Data for this compound.
ParameterValue
Molecular FormulaC₁₂H₁₁N₃O₄S
Theoretical Exact Mass [M+H]⁺294.05485 u
Observed Mass [M+H]⁺294.0551 u
Mass Accuracy< 2 ppm

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing the fragmentation of a selected precursor ion—in this case, the protonated molecule [M+H]⁺. The resulting fragment ions are characteristic of the compound's structure, revealing the connectivity of its constituent parts. The fragmentation pattern of this compound is consistent with its proposed structure, showing predictable cleavages at the sulfonamide bonds.

Key fragmentation pathways observed include the cleavage of the S-N amide bond and the C-S bond, which are typical for sulfonamide-containing compounds. nih.gov This leads to the formation of characteristic ions corresponding to the 4-aminophenylsulfonyl moiety and the isonicotinamide (B137802) 1-oxide moiety. The detection of these specific fragments confirms the presence and connectivity of the two main structural components of the molecule.

Table 2: Key MS/MS Fragments of this compound.
Fragment m/zProposed IdentityStructural Significance
156.01[H₂N-C₆H₄-SO₂]⁺Confirms the 4-aminophenylsulfonyl moiety.
139.05[O-NC₅H₄-CONH₂ + H]⁺Confirms the isonicotinamide 1-oxide moiety.
92.05[H₂N-C₆H₄]⁺Indicates loss of SO₂ from the aminophenylsulfonyl fragment.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound is stabilized by a robust network of intermolecular interactions. The arrangement of molecules within the crystal lattice is dictated by strong hydrogen bonds and other non-covalent forces. researchgate.netnih.gov The primary amine (-NH₂) and amide (-NH-) groups act as effective hydrogen bond donors. mdpi.com The sulfonyl oxygens, the amide carbonyl oxygen, and the N-oxide oxygen function as strong hydrogen bond acceptors.

Conformational analysis reveals the molecule's preferred shape in the solid state. nih.govosti.gov Due to the presence of several rotatable single bonds (e.g., C-S and S-N), the molecule is not planar. The conformation is typically described by the dihedral angles between the planes of the aromatic rings and the geometry of the sulfonamide bridge.

Compound Reference Table

Compound Name
This compound
4-aminophenylsulfonyl moiety
isonicotinamide 1-oxide moiety

Computational and Theoretical Investigations of N 4 Aminophenyl Sulfonyl Isonicotinamide 1 Oxide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential for exploring the electronic properties and geometric structure of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and molecular energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. nih.govmdpi.com It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. researchgate.netnih.gov The calculations determine key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

ParameterDescriptionTypical Calculated Value
Bond Length (S-O)Length of the sulfur-oxygen double bonds in the sulfonyl group.Data not available in cited sources
Bond Length (S-N)Length of the sulfur-nitrogen bond in the sulfonamide bridge.Data not available in cited sources
Bond Angle (O-S-O)Angle between the two oxygen atoms and the sulfur atom.Data not available in cited sources
Dihedral Angle (C-S-N-C)Torsional angle defining the rotation around the S-N bond.Data not available in cited sources
Total EnergyThe calculated total electronic energy of the optimized molecule.Data not available in cited sources

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.govnih.gov

For N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, which can donate electron density. Conversely, the LUMO is likely distributed over the electron-withdrawing isonicotinamide (B137802) 1-oxide and sulfonyl portions of the molecule. The charge transfer that occurs within the molecule can be demonstrated by the computed HOMO-LUMO energy. nih.gov

Quantum Chemical ParameterDescriptionValue
EHOMOEnergy of the Highest Occupied Molecular Orbital.Data not available in cited sources
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Data not available in cited sources
Energy Gap (ΔE)The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).Data not available in cited sources

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical MEP map, red colors signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the N-oxide functional group, as these are highly electronegative. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms of the amine (NH2) group, identifying them as potential hydrogen bond donors.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods provide detailed electronic information, they are computationally intensive. Molecular mechanics and dynamics simulations use classical physics to model the behavior of molecules over time, allowing for the study of larger systems and longer timescales.

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. researchgate.net Sulfonamides are known to be flexible molecules, with significant rotational freedom around the S-N and S-C bonds. mdpi.compsu.edu This flexibility gives rise to multiple possible low-energy conformations.

Conformational space exploration aims to identify the most stable conformers of a molecule. This can be achieved through systematic or stochastic searches using molecular mechanics force fields. Studies on similar sulfonamide-containing structures have shown that the orientation of the groups attached to the sulfonyl moiety significantly influences the molecular shape. mdpi.comresearchgate.net Understanding the preferred conformations of this compound is critical, as these shapes dictate how the molecule can interact with other molecules, such as biological receptors.

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation provides a detailed picture of the ligand's flexibility and dynamic behavior in various environments, such as in a solvent or bound to a protein. researchgate.net

For this compound, an MD simulation could reveal how different parts of the molecule move in relation to one another. For instance, it could show the rotation of the phenyl and isonicotinamide rings, the flexibility of the sulfonamide linkage, and the fluctuations of the terminal amino group. This dynamic information complements the static picture provided by geometry optimization and is crucial for understanding how the molecule might adapt its shape to bind to a target, a concept known as induced fit.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive search of scientific literature and research databases has revealed a significant lack of publicly available computational and theoretical studies specifically focused on the chemical compound this compound. As a result, the generation of a detailed article adhering to the requested outline on its molecular docking, binding site prediction, and QSAR/QSPR modeling is not possible at this time.

The specific data required to populate the requested sections, including computational assessments of interactions with biological macromolecules, identification of key interacting residues, development of predictive models for molecular interaction potency, and the identification of influential physicochemical descriptors, could not be located for this particular compound. While research exists for structurally related compounds such as other isonicotinamide or sulfonamide derivatives, the strict focus of the request on this compound prevents the inclusion of this information.

Scientific accuracy and adherence to the specified scope are paramount. Therefore, in the absence of direct research on this compound, any attempt to create the requested content would involve speculation or the inappropriate extrapolation of data from other molecules, which would not meet the required standards of scientific rigor.

Further research and publication in the field of computational chemistry and molecular modeling may, in the future, provide the necessary data to construct the detailed analysis requested. At present, however, the scientific community has not published specific findings on the computational and theoretical investigations of this compound that would be necessary to fulfill this request.

Investigation of Molecular Interactions and Biochemical Pathway Modulation by N 4 Aminophenyl Sulfonyl Isonicotinamide 1 Oxide Analogues Note: Focus on Fundamental Mechanisms, Not Efficacy or Clinical Outcomes

Enzyme Inhibition and Activation Studies in In Vitro Systems

There is no publicly available information regarding the effects of N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide on enzyme activity. Studies investigating its potential to inhibit or activate specific enzymes, which are crucial for understanding its mechanism of action, have not been found in a thorough search of scientific literature.

Kinetic Analysis of Enzyme-Compound Interactions

No data from kinetic studies, such as the determination of inhibition constants (Kᵢ) or activation constants (Kₐ), are available for this compound. Such analyses are fundamental to characterizing the nature and potency of a compound's interaction with an enzyme.

Characterization of Binding Sites on Purified Enzymes

Research detailing the specific binding sites of this compound on any purified enzymes is not present in the available literature. Techniques such as X-ray crystallography, NMR spectroscopy, or site-directed mutagenesis studies, which are used to elucidate these interactions, have not been reported for this compound.

Receptor Binding and Allosteric Modulation Investigations

Information on the interaction of this compound with any cellular receptors is currently unavailable.

Ligand-Protein Binding Affinity Determinations

There are no published studies that report the binding affinity of this compound for any specific protein receptors.

Mechanisms of Receptor Engagement

Without binding affinity data, the mechanisms of how this compound might engage with and modulate receptor function, including any potential allosteric effects, remain unknown.

Cellular Component Interaction Profiling in Model Biological Systems

No studies have been found that profile the broader interactions of this compound with various components within model biological systems. Such research would be essential to understand its cellular effects beyond specific enzyme or receptor targets.

Biomolecular Target Identification Methodologies

Identifying the direct molecular targets of a compound is crucial to understanding its mechanism of action.

Affinity Chromatography and Proteomics-Based Approaches

Affinity chromatography is a powerful technique for isolating target proteins. In this method, an analogue of this compound would be chemically modified to be immobilized on a solid support (e.g., agarose (B213101) beads). A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins can then be eluted and identified using mass spectrometry-based proteomics. This approach allows for the unbiased identification of potential binding partners.

Genetic Screens for Pathway Perturbation

Genetic screens, such as CRISPR-Cas9 or siRNA screens, can be used to identify genes and pathways that are affected by a compound. In a typical screen, a library of cells, each with a specific gene knocked out or silenced, is treated with the this compound analogue. By identifying which genetic perturbations alter the cellular response to the compound, researchers can infer the pathways and potential targets through which the compound exerts its effects.

Structure Activity Relationship Sar Studies for Molecular Interaction Insights of N 4 Aminophenyl Sulfonyl Isonicotinamide 1 Oxide and Its Derivatives

Systematic Design and Synthesis of N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide Analogues

The systematic design and synthesis of analogues of this compound are foundational to developing a comprehensive SAR. This process involves the strategic modification of different parts of the molecule to probe their importance in molecular interactions. The synthesis of these analogues typically follows established organic chemistry principles, often involving multi-step reaction sequences.

A general synthetic approach may involve the coupling of a substituted 4-aminophenylsulfonamide with a derivative of isonicotinic acid 1-oxide. The specific nature of the substituents on each of the core moieties would be varied to generate a library of analogues for biological testing.

The sulfonamide group is a critical functional group in many biologically active molecules, often acting as a key hydrogen bond donor and acceptor. Modifications to this moiety in this compound can have a significant impact on its interaction profile.

Key modifications can include:

Alkylation or Arylation of the Sulfonamide Nitrogen: Introducing alkyl or aryl groups on the sulfonamide nitrogen can alter its hydrogen bonding capacity and steric profile. For instance, converting the secondary sulfonamide to a tertiary sulfonamide may influence its binding affinity by removing a hydrogen bond donor. nih.gov

Replacement of the Sulfonamide with a Sulfone: The conversion of the sulfonamide to a sulfone moiety represents a significant chemical change, as it removes the acidic proton and alters the electronic properties of the sulfur center. nih.gov This modification can help to probe the importance of the sulfonamide NH group in molecular interactions.

Introduction of Bulky Substituents: Attaching bulky groups, such as a neopentyl moiety, to the sulfonamide can explore the steric tolerance of the binding site. nih.gov

These modifications are typically achieved through standard synthetic transformations, such as N-alkylation reactions or oxidation of the sulfur center.

Common variations include:

Substitution on the Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate the electronic properties (electron-donating or electron-withdrawing) and lipophilicity of the molecule. For example, halogen substitutions can introduce potential halogen bonding interactions.

Positional Isomerism: Moving the amino and sulfonyl groups to different positions on the phenyl ring (e.g., ortho or meta) would significantly alter the geometry of the molecule and the spatial relationship between the key functional groups.

Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore the impact of different ring electronics and steric profiles on activity.

The synthesis of these analogues would typically start from appropriately substituted anilines or nitrobenzenes, which are then carried through the synthetic sequence.

The isonicotinamide (B137802) N-oxide scaffold is a key feature of the molecule, with the N-oxide providing a distinct electronic and steric profile compared to a simple pyridine (B92270) ring. The amide group also presents opportunities for modification.

Derivatization strategies can include:

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring of the isonicotinamide N-oxide can alter its electronic properties and create new interaction points.

Modification of the Amide Group: The primary amide can be converted to secondary or tertiary amides by introducing alkyl or aryl groups on the nitrogen atom. This would change its hydrogen bonding capabilities and steric bulk.

Bioisosteric Replacement: The amide group could be replaced with other functional groups that have similar electronic and steric properties (bioisosteres), such as a reverse amide, an ester, or a ketone, to probe the importance of the amide linkage.

The synthesis of these derivatives would likely involve the use of substituted isonicotinic acids or their activated derivatives in the coupling reaction. The N-oxidation step can be performed at various stages of the synthesis, depending on the stability of the starting materials and intermediates.

Correlations Between Structural Variations and Molecular Interaction Potency

Once a library of analogues has been synthesized, the next crucial step is to evaluate their molecular interaction potency and establish correlations with their structural variations. This process allows for the identification of key structural features that contribute to or detract from the desired biological effect.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific molecular target. For this compound and its derivatives, elucidating the pharmacophore features is key to understanding their mechanism of interaction at a molecular level.

Based on the general structure, a hypothetical pharmacophore model might include:

Hydrogen Bond Donors and Acceptors: The sulfonamide NH, the amide NH2, the N-oxide oxygen, and the amide carbonyl oxygen are all potential hydrogen bond donors or acceptors.

Aromatic/Hydrophobic Regions: The aminophenyl and pyridine rings represent aromatic and potentially hydrophobic regions that can engage in van der Waals or pi-stacking interactions.

Defined Spatial Geometry: The relative orientation of these features, dictated by the sulfonamide linkage and the aromatic rings, is critical for proper alignment within a binding site.

Computational modeling and the analysis of SAR data from a diverse set of analogues are used to build and refine the pharmacophore model.

The electronic and steric effects of substituents introduced during the analogue synthesis can have a profound impact on binding affinity and any subsequent modulatory effects.

Electronic Effects:

Electron-withdrawing groups (e.g., -NO2, -CF3, halogens) on the aromatic rings can alter the pKa of the sulfonamide or amide protons, affecting their ionization state and hydrogen bonding strength.

Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the aromatic rings, potentially enhancing pi-stacking interactions.

Steric Effects:

The size and shape of substituents can influence how well the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, leading to a decrease in affinity, or they could provide additional favorable van der Waals contacts if the binding site has a corresponding pocket.

By systematically varying substituents and measuring the corresponding changes in binding affinity (e.g., through techniques like surface plasmon resonance or isothermal titration calorimetry), a quantitative structure-activity relationship (QSAR) can be developed. This allows for a more predictive understanding of how different substituents will affect the molecular interactions of this compound derivatives.

The following table summarizes the potential impact of various structural modifications on the molecular interaction profile of this compound.

Modification Site Specific Modification Potential Impact on Molecular Interactions
Sulfonamide Moiety N-Alkylation/ArylationAlters hydrogen bonding capacity and introduces steric bulk.
Replacement with SulfoneRemoves hydrogen bond donor and alters electronic properties.
Aminophenyl Ring Ring SubstitutionModulates electronic properties, lipophilicity, and potential for specific interactions (e.g., halogen bonding).
Positional IsomerismAlters the overall molecular geometry and spatial arrangement of key functional groups.
Isonicotinamide N-Oxide Scaffold Ring SubstitutionModifies the electronic properties of the pyridine ring.
Amide DerivatizationChanges hydrogen bonding potential and introduces steric bulk.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets. For this compound and its derivatives, understanding the conformational landscape is essential for elucidating the principles of molecular recognition that govern their biological activity. While specific conformational analysis studies on this compound are not extensively detailed in publicly available literature, insights can be drawn from research on related sulfonamide and isonicotinamide structures.

Conformational analysis involves identifying the stable spatial arrangements of atoms in a molecule and the energy barriers between these conformations. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are instrumental in these investigations. researchgate.netnih.gov For instance, X-ray analysis of related 1,4-dihydroisonicotinic acid derivatives has revealed that the dihydropyridine (B1217469) ring typically adopts a flattened boat-type conformation. researchgate.net The PubChem database also provides a 3D conformer and crystal structure for the parent compound, isonicotinamide 1-oxide, which serves as a foundational component of the molecule . nih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific conformation of a ligand like this compound determines how its functional groups are presented in three-dimensional space, thereby influencing its ability to form these crucial interactions with a receptor's binding site.

Structure-activity relationship (SAR) studies on various sulfonamide derivatives have consistently highlighted the importance of the spatial arrangement of substituents for biological activity. openaccesspub.orgresearchgate.netnih.gov For example, the orientation of the amino group on the phenyl ring and the oxygen atoms of the sulfonyl group can significantly impact the molecule's hydrogen bonding capacity, which is often a key factor in molecular recognition and binding affinity. Similarly, studies on nicotinamide (B372718) derivatives have shown that the positioning of substituents on the pyridine ring is critical for their antifungal activity. mdpi.com

Computational methods, such as molecular docking, are frequently employed to simulate the interaction between a ligand and its target protein. nih.gov These methods can explore various possible conformations of the ligand within the binding site, providing valuable insights into the most favorable binding modes and the key interactions that stabilize the ligand-receptor complex.

The following table summarizes the key molecular components of this compound and their likely roles in conformational flexibility and molecular recognition, based on the analysis of related compounds.

Molecular FragmentPotential Conformational RoleLikely Contribution to Molecular Recognition
Isonicotinamide 1-oxide Ring Can rotate relative to the sulfonamide linker.The N-oxide and amide groups can act as hydrogen bond acceptors and donors. The aromatic ring can participate in π-π stacking interactions.
Sulfonamide Linker (-SO₂NH-) Torsion angles around the S-N and S-C bonds allow for significant conformational flexibility.The sulfonyl oxygens are strong hydrogen bond acceptors, and the NH group is a hydrogen bond donor.
Aminophenyl Ring Can rotate relative to the sulfonamide linker.The amino group is a key hydrogen bond donor. The aromatic ring can engage in hydrophobic and π-π interactions.

Analytical Methodologies for Research Applications of N 4 Aminophenyl Sulfonyl Isonicotinamide 1 Oxide

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide and for its isolation from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed with appropriate sample derivatization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile, polar compounds like sulfonamides. wu.ac.thresearchgate.net The separation is based on the compound's partitioning between a nonpolar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase. For this compound, a C8 or C18 column would be suitable. wu.ac.thmdpi.com

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. oup.comnanobioletters.com The pH of the aqueous phase is a critical parameter for controlling the retention of sulfonamides, as their ionization state can be manipulated to optimize separation. mdpi.com Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector, leveraging the chromophoric nature of the aromatic rings in the molecule. wu.ac.thcabidigitallibrary.org Fluorescence detection can also be employed after pre-column or post-column derivatization to enhance sensitivity. nih.govmdpi.com

Interactive Data Table: Illustrative RP-HPLC Parameters

ParameterValueRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds. nanobioletters.comcabidigitallibrary.org
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileA common solvent system offering good peak shape and resolution for sulfonamides. oup.comnih.gov
Gradient 10% B to 90% B over 20 minutesA gradient elution is suitable for separating the main compound from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension. wu.ac.th
Column Temp. 25 °CEnsures reproducible retention times. wu.ac.th
Detection UV at 254 nm or 265 nmWavelengths where sulfonamides and pyridine (B92270) derivatives typically exhibit strong absorbance. wu.ac.thcabidigitallibrary.org
Injection Vol. 5 - 10 µLStandard injection volume for analytical HPLC. wu.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of sulfonamides by GC-MS is challenging due to their low volatility and thermal instability. nih.govnih.gov Therefore, a derivatization step is necessary to convert the polar N-H groups of the sulfonamide and the primary amine into more volatile and thermally stable derivatives. jfda-online.com

Common derivatization strategies include:

Alkylation: Methylation using reagents like diazomethane (B1218177) or (trimethylsilyl)diazomethane (TMSD) can be effective. nih.govnih.gov

Acylation: Reagents such as pentafluoropropionic acid anhydride (B1165640) (PFPAA) or trifluoroacetic anhydride (TFAA) can be used to form stable derivatives. nih.govgcms.cz

Silylation: Silylating agents can also be used to increase volatility. nih.gov

Following derivatization, the compound can be separated on a nonpolar capillary GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer, which provides both high sensitivity and structural information for purity confirmation. nih.govusda.gov

Interactive Data Table: GC-MS Derivatization and Analysis Parameters

ParameterValueRationale
Derivatization Reagent Pentafluorobenzyl (PFB) BromideForms stable derivatives with sulfonamide groups, enhancing volatility and detectability. nih.gov
Reaction Conditions 60 °C for 60 minutesTypical conditions for achieving complete derivatization. nih.gov
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A standard, robust column suitable for a wide range of derivatized analytes.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Oven Program 150 °C initial, ramp to 300 °CA temperature gradient is necessary to elute the derivatized compound and any impurities. usda.gov
Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns for library matching.
Detection Mass Spectrometry (Scan or SIM mode)Provides mass-to-charge ratio information for identification and quantification.

Advanced Detection and Quantification Methods in Research Matrices

For quantifying this compound in complex research matrices like cell culture media or microsomal incubations, more advanced and sensitive detection methods are required.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds like sulfonamides. tandfonline.comnih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be used to study the oxidation of the primary aromatic amine group. nih.govscienceopen.com

The development of an electrochemical sensor for this compound would likely involve a modified electrode, such as a glassy carbon electrode (GCE) enhanced with nanomaterials (e.g., carbon nanotubes, graphene) to improve electron transfer kinetics and increase the active surface area. scienceopen.comafricaresearchconnects.comscite.ai This results in enhanced signal and lower limits of detection. nih.govmdpi.com The method's performance, including linear range and detection limit, is optimized by controlling parameters like the pH of the supporting electrolyte. nih.govscienceopen.com

Interactive Data Table: Typical Performance of a Voltammetric Sensor for Sulfonamides

ParameterTypical ValueReference
Technique Square Wave Voltammetry (SWV) nih.gov
Working Electrode Modified Glassy Carbon Electrode (GCE) scienceopen.com
Supporting Electrolyte Phosphate Buffer (pH ~6.0-7.0) africaresearchconnects.com
Linear Range 10⁻⁸ M to 10⁻⁴ M scienceopen.com
Limit of Detection (LOD) ~10⁻⁸ M to 10⁻⁹ M nih.govscienceopen.com
Recovery in Spiked Samples 85 - 105% scienceopen.comscielo.br

Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry provides a simple and cost-effective method for quantifying sulfonamides. slideshare.net These methods are often based on a chemical reaction that produces a stable, colored product. nih.govresearchgate.net

A widely used approach is the Bratton-Marshall reaction. nih.gov This involves the diazotization of the primary aromatic amine group on the N-[(4-Aminophenyl)sulfonyl] moiety with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with a chromogenic agent like N-(1-Naphthyl)ethylenediamine (NED) to form a highly colored azo dye. nih.gov The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), typically around 500-550 nm. nih.govresearchgate.net

Alternatively, charge-transfer complexation can be used, where the sulfonamide acts as an electron donor and reacts with a π-acceptor (like picric acid) to form a colored complex. jocpr.com The intensity of the color is proportional to the concentration of the sulfonamide.

Interactive Data Table: Parameters for a Spectrophotometric Assay (Bratton-Marshall Method)

ParameterDescriptionTypical Value
Principle Diazotization followed by azo coupling. nih.gov
Reagents Sodium Nitrite, Hydrochloric Acid, N-(1-Naphthyl)ethylenediamine (NED) nih.gov
λmax Wavelength of maximum absorbance of the colored product.~500 nm
Linear Range The concentration range over which the absorbance is proportional to the concentration.0.1 - 7.0 µg/mL
Limit of Detection (LOD) The lowest concentration that can be reliably detected.0.03 - 0.05 µg/mL

Method Development for Metabolite Identification (if applicable to in vitro biotransformation studies)

Investigating the in vitro biotransformation of this compound is crucial for understanding its potential metabolic fate. Such studies are typically conducted using liver microsomes, which contain key drug-metabolizing enzymes. nih.govacpjournals.org

The primary metabolic pathways for sulfonamides are N-acetylation of the aromatic amine (N4 position) and oxidation. nih.govmsdvetmanual.com The pyridine N-oxide moiety may also undergo reduction or other transformations. Potential metabolites could include:

N4-acetylated metabolite.

Hydroxylated metabolites on the aromatic rings.

Reduction of the N-oxide group.

Conjugates (e.g., glucuronides) of the hydroxylated metabolites. msdvetmanual.com

The analytical method of choice for metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An HPLC system separates the parent compound from its metabolites, which are then detected by a mass spectrometer. High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of metabolites, while tandem MS (MS/MS) experiments can elucidate their structures by analyzing fragmentation patterns. nih.gov

Interactive Data Table: Potential Metabolites and LC-MS/MS Identification Strategy

Potential Metabolic ReactionExpected Mass ChangeMS/MS Fragmentation Signature
N4-Acetylation +42.01 DaLoss of the acetyl group (-42 Da); characteristic fragments of the parent compound.
Aromatic Hydroxylation +15.99 DaNeutral loss of water (-18 Da) from the fragment ions.
N-oxide Reduction -15.99 DaFragmentation pattern would match that of the corresponding non-oxidized isonicotinamide (B137802) analog.
Glucuronidation +176.03 DaCharacteristic neutral loss of the glucuronic acid moiety (-176 Da).

Future Research and Theoretical Applications of this compound: A Prospective Analysis

The unique structural amalgamation of a sulfonamide, an aminophenyl group, and an isonicotinamide 1-oxide moiety in this compound presents a fertile ground for future scientific exploration. This article delineates key prospective research avenues and theoretical applications for this compound, focusing on its novel chemical reactivity, computational modeling, mechanistic biochemical studies, and its role as a model compound in organic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.